molecular formula C15H11FN2O2 B287088 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B287088
M. Wt: 270.26 g/mol
InChI Key: DFBMLTACLZTVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide, also known as FOY-305, is a chemical compound that has been extensively studied for its potential therapeutic applications. FOY-305 belongs to the class of benzoxazole compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor activities. 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide also increases the expression of antioxidant and detoxification genes, leading to a reduction in oxidative stress. Additionally, 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological effects have been extensively studied. However, 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide also has some limitations. Its low solubility in water can make it difficult to use in certain experiments, and its potential toxicity at high concentrations must be taken into consideration.

Future Directions

There are several future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases. 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide has been shown to possess neuroprotective effects and may be a promising candidate for further investigation. Additionally, 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide's potential use in cancer treatment warrants further study. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further investigation as a potential anti-cancer agent. Finally, the development of more water-soluble derivatives of 2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide may overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-amino-3-hydroxybenzoic acid with 2-fluoroaniline, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.

properties

Product Name

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C15H11FN2O2/c16-11-6-2-3-7-12(11)17-15(19)9-13-10-5-1-4-8-14(10)20-18-13/h1-8H,9H2,(H,17,19)

InChI Key

DFBMLTACLZTVGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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